Eurycomanol
Overview
Description
Eurycomanol is a quassinoid compound derived from the roots of the Eurycoma longifolia Jack plant, commonly known as Tongkat Ali. This plant is native to Southeast Asia, including countries such as Malaysia, Indonesia, and Vietnam. This compound, along with its closely related compound eurycomanone, has been studied for its various bioactive properties, particularly in traditional and modern medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eurycomanol is typically extracted from the roots of Eurycoma longifolia Jack. The extraction process involves several steps, including drying, grinding, and solvent extraction. Common solvents used include ethanol and methanol. The extract is then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction processes. The roots of Eurycoma longifolia are harvested, cleaned, and dried. The dried roots are then ground into a fine powder and subjected to solvent extraction. The extract is concentrated and purified using techniques such as high-performance liquid chromatography (HPLC) to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Eurycomanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form eurycomanone, a closely related compound.
Reduction: Reduction reactions can convert eurycomanone back to this compound.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions.
Major Products Formed:
Oxidation: Eurycomanone
Reduction: this compound
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
Eurycomanol has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of quassinoids and their chemical properties.
Biology: Studied for its effects on cell proliferation, apoptosis, and inflammation.
Medicine: Investigated for its potential anticancer, antimalarial, and aphrodisiac properties.
Industry: Used in the formulation of dietary supplements and traditional medicines.
Mechanism of Action
Eurycomanol exerts its effects through various molecular targets and pathways:
Cell Proliferation: Inhibits the proliferation of cancer cells by interfering with signaling pathways.
Apoptosis: Induces apoptosis in cancer cells by activating caspases and other apoptotic proteins.
Inflammation: Modulates inflammatory responses by inhibiting key inflammatory mediators.
Comparison with Similar Compounds
Eurycomanone: A closely related quassinoid with similar bioactive properties.
Quassin: Another quassinoid with potent biological activities.
Bruceantin: A quassinoid known for its anticancer properties.
Uniqueness of Eurycomanol: this compound is unique due to its specific molecular structure, which includes a hydroxyl group that differentiates it from eurycomanone. This structural difference contributes to its distinct bioactive properties and mechanisms of action .
Properties
IUPAC Name |
(1R,4R,5R,7R,8R,11R,13S,16S,17S,18S,19R)-4,5,7,8,16,17-hexahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O9/c1-7-4-10(21)13(23)17(3)9(7)5-11-18-6-28-20(27,16(17)18)12(22)8(2)19(18,26)14(24)15(25)29-11/h4,9-14,16,21-24,26-27H,2,5-6H2,1,3H3/t9-,10-,11+,12+,13+,14-,16+,17+,18+,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHFGJSVJHRLFM-KKSWBDSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(C2(C1CC3C45C2C(C(C(=C)C4(C(C(=O)O3)O)O)O)(OC5)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]([C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@]([C@@H](C(=C)[C@@]4([C@H](C(=O)O3)O)O)O)(OC5)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84633-28-3 | |
Record name | Eurycomanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84633-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eurycomanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084633283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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